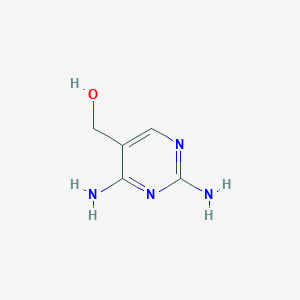

2,4-Diamino-5-pyrimidinemethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-diaminopyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c6-4-3(2-10)1-8-5(7)9-4/h1,10H,2H2,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDZZHAZMNJFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304352 | |

| Record name | 2,4-Diamino-5-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42310-45-2 | |

| Record name | 42310-45-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diamino-5-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4-Diamino-5-pyrimidinemethanol from Guanidine and Cyanoacetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of a viable synthetic pathway for 2,4-diamino-5-pyrimidinemethanol, a crucial scaffold in medicinal chemistry. The synthesis commences with the cyclization of guanidine with a cyanoacetate derivative to form a key pyrimidine intermediate, followed by functional group manipulations to yield the target molecule. This document is designed to serve as a practical resource for researchers in drug discovery and development, offering detailed experimental protocols, mechanistic insights, and a critical analysis of the synthetic strategy. The procedures outlined herein are self-validating, with explanations for the causal relationships behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction

The 2,4-diaminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of amino groups at the 2 and 4 positions facilitates critical hydrogen bonding interactions with various biological targets. Functionalization at the 5-position of the pyrimidine ring offers a versatile handle for modulating the pharmacological profile of these molecules. This compound, in particular, serves as a valuable building block for the synthesis of a diverse array of therapeutic agents, including, but not limited to, inhibitors of dihydrofolate reductase (DHFR) and various kinases.

This guide details a multi-step synthesis of this compound, beginning with the construction of the pyrimidine ring from guanidine and a suitable three-carbon electrophile. The subsequent steps involve the reduction of a nitrile to a primary amine, followed by a diazotization-hydrolysis sequence to furnish the desired hydroxymethyl group. Each step is presented with a detailed experimental protocol, a discussion of the underlying mechanism, and insights into potential challenges and optimization strategies.

Overall Synthetic Strategy

The synthesis of this compound is approached through a three-step sequence, as illustrated below. This strategy was designed for its logical flow and reliance on well-established chemical transformations, while also addressing the specific challenges associated with the functional groups present in the intermediates and the final product.

Figure 1: Overall synthetic workflow for this compound.

Step 1: Synthesis of 2,4-Diaminopyrimidine-5-carbonitrile

The initial and crucial step in this synthetic sequence is the construction of the functionalized pyrimidine ring. This is achieved through the condensation of guanidine with ethoxymethylenemalononitrile (EMM). EMM is an excellent choice of electrophile as it possesses the requisite three-carbon backbone and a pre-installed cyano group at the eventual 5-position of the pyrimidine ring.

Mechanistic Insights

The reaction proceeds via a nucleophilic attack of the guanidine nitrogen onto the β-carbon of the ethoxymethylene group of EMM, followed by the elimination of ethanol. The resulting intermediate then undergoes an intramolecular cyclization, with a second nitrogen atom of the guanidine moiety attacking one of the nitrile groups. Tautomerization of the resulting cyclic intermediate leads to the aromatic and stable 2,4-diaminopyrimidine-5-carbonitrile. The use of a basic catalyst, such as sodium ethoxide, is essential to deprotonate the guanidine, thereby increasing its nucleophilicity.

Figure 2: Generalized mechanism for the formation of the pyrimidine ring.

Experimental Protocol

Materials:

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Anhydrous ethanol

-

Ethoxymethylenemalononitrile

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride (1.0 eq) in anhydrous ethanol.

-

To this solution, add sodium ethoxide (1.1 eq) and stir the mixture at room temperature for 30 minutes. A precipitate of sodium chloride will form.

-

Add ethoxymethylenemalononitrile (1.0 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Triturate the residue with diethyl ether to remove any unreacted starting material and soluble byproducts.

-

Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield 2,4-diaminopyrimidine-5-carbonitrile.

| Parameter | Value |

| Typical Yield | 75-85% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >300 °C |

Step 2: Reduction of 2,4-Diaminopyrimidine-5-carbonitrile to 2,4-Diamino-5-aminomethylpyrimidine

The second step involves the reduction of the nitrile group of 2,4-diaminopyrimidine-5-carbonitrile to a primary amine, yielding 2,4-diamino-5-aminomethylpyrimidine. The choice of reducing agent is critical to ensure the chemoselective reduction of the nitrile without affecting the aromatic pyrimidine ring or the amino substituents. Catalytic hydrogenation using Raney Nickel is a robust and effective method for this transformation.

Rationale for Choice of Reducing Agent

Raney Nickel is a highly active hydrogenation catalyst that is particularly effective for the reduction of nitriles to primary amines. It operates under relatively mild conditions of temperature and pressure and is generally selective for the nitrile group in the presence of other reducible functionalities on an aromatic ring, especially when the reaction parameters are carefully controlled.

Experimental Protocol

Materials:

-

2,4-Diaminopyrimidine-5-carbonitrile

-

Raney Nickel (activated, slurry in water)

-

Anhydrous ethanol

-

Ammonia solution (28% in water)

-

Hydrogen gas

Procedure:

-

In a high-pressure hydrogenation vessel (Parr apparatus), suspend 2,4-diaminopyrimidine-5-carbonitrile (1.0 eq) in anhydrous ethanol.

-

Add a catalytic amount of Raney Nickel slurry (approximately 10-20% by weight of the substrate).

-

To suppress the formation of secondary amines, add a small amount of aqueous ammonia to the reaction mixture.

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.

-

Heat the mixture to 50-70 °C with vigorous stirring.

-

Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 6-12 hours.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The Raney Nickel catalyst is pyrophoric and should be kept wet with water or ethanol at all times.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2,4-diamino-5-aminomethylpyrimidine, which can be used in the next step without further purification or can be purified by recrystallization from an appropriate solvent system.

| Parameter | Value |

| Typical Yield | 80-90% |

| Appearance | White to off-white solid |

Step 3: Conversion of 2,4-Diamino-5-aminomethylpyrimidine to this compound

The final step in the synthesis is the conversion of the primary amino group of 2,4-diamino-5-aminomethylpyrimidine to a hydroxyl group. This is achieved through a diazotization reaction followed by in-situ hydrolysis of the resulting diazonium salt. This reaction is a variation of the Sandmeyer reaction, where water acts as the nucleophile.[1]

Mechanistic Considerations

The primary aliphatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. Aliphatic diazonium salts are generally unstable and readily decompose, releasing nitrogen gas and forming a carbocation. This carbocation is then trapped by water, which is present in the reaction medium, to yield the desired primary alcohol. The reaction is typically carried out at low temperatures to control the decomposition of the diazonium salt and minimize side reactions. The diazotization of amino-heterocycles is a well-established transformation.[2]

Figure 3: Mechanism of the conversion of the primary amine to a hydroxyl group.

Experimental Protocol

Materials:

-

2,4-Diamino-5-aminomethylpyrimidine

-

Sulfuric acid (concentrated)

-

Sodium nitrite

-

Water

-

Sodium bicarbonate

Procedure:

-

In a beaker, dissolve 2,4-diamino-5-aminomethylpyrimidine (1.0 eq) in dilute sulfuric acid at 0-5 °C with stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (1.2 eq) in cold water.

-

Add the sodium nitrite solution dropwise to the solution of the amine, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1 hour.

-

Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C to facilitate the decomposition of the diazonium salt and the evolution of nitrogen gas.

-

After the gas evolution ceases, cool the reaction mixture to room temperature.

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The product, this compound, may precipitate out of the solution. If not, the aqueous solution can be extracted with a suitable organic solvent such as ethyl acetate.

-

Collect the solid product by filtration or concentrate the organic extracts to obtain the crude product.

-

The product can be purified by recrystallization from water or an alcohol/water mixture.

| Parameter | Value |

| Typical Yield | 60-70% |

| Appearance | White crystalline solid |

Conclusion

This technical guide has detailed a robust and reproducible synthetic route to this compound, a key building block in medicinal chemistry. By providing step-by-step protocols, mechanistic insights, and the rationale behind experimental choices, this document aims to empower researchers to confidently synthesize this valuable compound. The described pathway, commencing from the cyclization of guanidine with ethoxymethylenemalononitrile, followed by nitrile reduction and a diazotization-hydrolysis sequence, represents a logical and efficient approach. The protocols have been designed to be self-validating, promoting a deeper understanding of the chemical transformations involved.

References

- U.S. Patent 2,416,617.

- U.S. Patent 6,365,740 B1. Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

- Improved Synthesis of Novel 2,4-Diamino-5-furfurylpyrimidine in Presence of Molecular Sieves.

- A Generic Approach for the Catalytic Reduction of Nitriles. SciSpace.

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.

- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.

- Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate.

- Brazilian Patent BR9815137A. Raney nickel catalysts, a process for their preparation and their use for the hydrogenation of organic compounds.

- Method for producing 2,4-diamino-5-formylamino-6-hydroxypyrimidine.

- European Patent EP0028316A1. Process for the preparation of 2,4-diaminopyrimidine.

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.

- 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure.

- ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates.

- Formic acid enabled selectivity boosting in transfer hydrogenation of 5-hydroxymethylfurfural to 2,5-furandimethanol on highly dispersed Co–Nx sites. Royal Society of Chemistry.

- Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic.

- Catalyst-Free Reductions of Nitriles to Amino-Boranes Using Sodium Amidoborane and Lithium Borohydride.

- (PDF) Regeneration of Raney-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.

- Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process.

- Cu/MOF-808 Catalyst for Transfer Hydrogenation of 5-Hydroxymethylfurfural to 2, 5-Furandimethanol with Formic Acid Medi

- Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.

- (PDF) Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction.

- Enhanced reduction of C–N multiple bonds using sodium borohydride and an amorphous nickel catalyst. Organic & Biomolecular Chemistry.

- Chiral guanidine catalyzed cyclization reactions of 1,3-enynes for lactone synthesis: switchable H-bond c

- Sandmeyer Reaction. Organic Chemistry Portal.

- (PDF) Cu/MOF-808 Catalyst for Transfer Hydrogenation of 5-Hydroxymethylfurfural to 2, 5-Furandimethanol with Formic Acid Mediation.

- Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals.

- Cycloaddition of Thiourea- and Guanidine-Substituted Furans to Dienophiles: A Comparison of the Environmentally-Friendly Methods. MDPI.

- Preparation of 2,5-Bis(Aminomethyl)

- Cobalt-catalysed desymmetrization of malononitriles via enantioselective borohydride reduction. PubMed.

- Organic & Biomolecular Chemistry. Royal Society of Chemistry.

- Reactions of Diazonium Salts: Sandmeyer and Rel

- Cobalt(II)

- U.S. Patent 4,831,139 A. Process for the preparation of 2-substituted 5-nitroso-4,6-diaminopyrimidines.

- U.S. Patent 5,101,031 A. Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine.

- Kinetics of cyclization of N-substituted l-(2-nitrophenyl)- guanidines and mechanism of the cyclization reactions.

- Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. Benchchem.

Sources

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of 2,4-Diamino-5-pyrimidinemethanol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2,4-Diamino-5-pyrimidinemethanol (CAS No. 42310-45-2), a key intermediate in the synthesis of various biologically active compounds, including inhibitors of dihydrofolate reductase.[1] A thorough understanding of its spectral characteristics is paramount for researchers in drug discovery and medicinal chemistry for quality control, reaction monitoring, and structural confirmation.

Molecular Structure and Key Features

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The pyrimidine core, substituted with two amino groups and a hydroxymethyl group, dictates the electronic environment and, consequently, the spectral behavior of the molecule.

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3300 | Strong, Broad | O-H stretch (alcohol) & N-H stretch (amine) |

| 3200-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic -CH₂) |

| ~1650 | Strong | N-H bend (amine) |

| ~1600, ~1550 | Medium | C=C and C=N stretch (pyrimidine ring) |

| ~1450 | Medium | C-H bend (aliphatic -CH₂) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

-

Authoritative Grounding: The broad band in the 3500-3300 cm⁻¹ region is a hallmark of O-H and N-H stretching vibrations, often overlapping due to hydrogen bonding. The presence of sharp to medium intensity bands around 1600 cm⁻¹ and 1550 cm⁻¹ are characteristic of the pyrimidine ring skeletal vibrations. [2][3]A strong absorption around 1050 cm⁻¹ is indicative of the C-O stretching of the primary alcohol.

Experimental Protocol for IR Data Acquisition (FTIR-ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 140 | High | [M]⁺˙ (Molecular Ion) |

| 123 | Moderate | [M - NH₃]⁺˙ |

| 111 | High | [M - CH₂OH]⁺ |

| 81 | Moderate | Further fragmentation products |

-

Trustworthiness of Fragmentation: The molecular ion peak [M]⁺˙ is expected at m/z 140, corresponding to the molecular weight of the compound (C₅H₈N₄O). A common fragmentation pathway for primary amines is the loss of ammonia (NH₃), leading to a peak at m/z 123. The loss of the hydroxymethyl radical (•CH₂OH) would result in a stable pyrimidine cation at m/z 111, which is expected to be a prominent peak.

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid to promote ionization.

-

Instrument Setup: Use an Electrospray Ionization (ESI) mass spectrometer.

-

Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and major fragment ions.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of this compound. By combining the insights from NMR, IR, and MS, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided protocols are designed to be self-validating, ensuring the generation of high-quality, reliable data essential for advancing research and development in the pharmaceutical sciences.

References

- Supporting Information for a scientific article. (n.d.). Retrieved from a source providing general NMR experimental procedures.

-

PubChem. (n.d.). 2,4-Diamino-5-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

- El-Gazzar, A. B. A., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1735-1748.

-

re3data.org. (2023-06-20). Spectral Database for Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Diamino-5-adamantyl-6-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). 1HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Diamino-5-piperonylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US4115650A - Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines.

- International Journal of Scientific Research and Engineering Development. (n.d.). Laser Raman and Infrared Spectra of Amino Hydroxy Pyrimidine.

-

PubChem. (n.d.). 2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. National Center for Biotechnology Information. Retrieved from [Link]

- Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-329.

-

SpectraBase. (n.d.). 2,4-Diamino-pyrimidine. Wiley. Retrieved from [Link]

-

MDPI. (n.d.). 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Retrieved from [Link]

-

NIST. (n.d.). Pyrimethamine. National Institute of Standards and Technology. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Diamino-pyrimidine - Optional[13C NMR] - Chemical Shifts. Wiley. Retrieved from [Link]

- PubMed. (2005). Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine) induces apoptosis of freshly isolated human T lymphocytes, bypassing CD95/Fas molecule but involving its intrinsic pathway. Journal of Pharmacology and Experimental Therapeutics, 315(3), 1046-1057.

-

MDPI. (n.d.). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and antifolate activity of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogues of trimetrexate and piritrexim. Retrieved from [Link]

- PubMed. (2000). Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds.

-

ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

-

NIST. (n.d.). Pyrimidine, 4-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Data-independent acquisition mass spectrometry to quantify protein levels in FFPE tumor biopsies for molecular diagnostics. Retrieved from [Link]

Sources

Chemical properties and stability of 2,4-Diamino-5-pyrimidinemethanol

An In-Depth Technical Guide to the Chemical Properties and Stability of 2,4-Diamino-5-pyrimidinemethanol

Introduction

This compound (CAS No: 42310-45-2) is a substituted diaminopyrimidine, a class of heterocyclic compounds recognized for its versatile role in medicinal chemistry and pharmaceutical development.[1][2][3] Diaminopyrimidines serve as crucial scaffolds for synthesizing molecules with significant biological activity, often acting as inhibitors of key enzymes like dihydrofolate reductase (DHFR).[1][2][4][5] This compound, featuring two reactive amino groups and a primary alcohol function on the pyrimidine core, is a valuable intermediate for creating more complex drug candidates.[1][2]

This guide provides an in-depth analysis of the chemical properties, reactivity, and stability of this compound. Designed for researchers, chemists, and formulation scientists, this document synthesizes technical data with practical insights to support its effective use in drug discovery and development. We will explore the molecule's physicochemical characteristics, potential degradation pathways, and the analytical methodologies required for its characterization, ensuring a comprehensive understanding for its successful application.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation for its application in research and development. These parameters dictate its solubility, reactivity, and handling requirements.

The core structure consists of a pyrimidine ring substituted with two amino groups at positions 2 and 4, and a hydroxymethyl group at position 5. The presence of multiple nitrogen atoms and the hydroxyl group imparts significant polarity to the molecule.

Table 1: Physicochemical Characteristics of this compound

| Property | Value | Source |

| CAS Number | 42310-45-2 | [1][2][6][7] |

| Molecular Formula | C₅H₈N₄O | [8] |

| Molecular Weight | 140.14 g/mol | [8] |

| Appearance | White to off-white crystalline powder | [3][9] |

| Melting Point | 265 °C (with decomposition) | [2] |

| Boiling Point | 502.0 ± 58.0 °C (Predicted) | [2] |

| Density | 1.486 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 13.22 ± 0.10 (Predicted) | [2] |

Solubility Profile

While extensive quantitative solubility data is not widely published, a qualitative assessment can be derived from the molecular structure. The presence of three hydrogen bond donors (two amino groups, one hydroxyl group) and multiple hydrogen bond acceptors (ring nitrogens, amino nitrogens, hydroxyl oxygen) suggests moderate solubility in polar protic solvents like water and methanol, particularly under slightly acidic conditions where the basic amino groups can be protonated. Solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) is also expected.[10] Conversely, it is likely to exhibit poor solubility in non-polar organic solvents like hexane and toluene.

Synthesis and Chemical Reactivity

Synthesis Overview

This compound is typically synthesized from readily available pyrimidine precursors. One common and efficient route involves the reduction of 2,4-diamino-5-pyrimidinecarboxaldehyde.[8] This transformation is generally achieved using a mild reducing agent, such as sodium borohydride (NaBH₄), in a polar protic solvent like methanol. The causality for this choice lies in the chemoselectivity of sodium borohydride, which readily reduces the aldehyde functional group to a primary alcohol without affecting the aromatic pyrimidine ring or the amino substituents.

Chemical Reactivity

The reactivity of this compound is governed by its three key functional groups:

-

Amino Groups (-NH₂): These groups are nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation. Their basicity is a critical factor in both reactivity and solubility.

-

Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group can be oxidized to form the corresponding aldehyde or carboxylic acid. It can also undergo esterification or etherification reactions.

-

Pyrimidine Ring: The electron-rich nature of the diaminopyrimidine ring makes it susceptible to electrophilic attack, although it is generally stable. The ring's nitrogen atoms can also be protonated or alkylated.

Chemical Stability and Degradation Analysis

Stability is a critical parameter for any compound intended for pharmaceutical use. A lack of stability can lead to loss of potency, the formation of toxic impurities, and unpredictable performance. While specific stability data for this compound is limited in public literature, a robust analysis of its potential liabilities can be conducted based on first principles of organic chemistry.[11]

Factors Influencing Stability

-

pH: The compound's stability is expected to be pH-dependent. In strongly acidic or basic conditions, the pyrimidine ring may be susceptible to hydrolytic cleavage. The protonation state of the amino groups will also influence its reactivity and potential for side reactions.

-

Temperature: The reported melting point of 265 °C with decomposition indicates that the molecule undergoes thermal degradation at elevated temperatures.[2] For long-term storage, controlled room temperature or refrigerated conditions are advisable.

-

Light (Photostability): Aromatic heterocyclic compounds are often susceptible to photodegradation. Exposure to UV or high-intensity visible light could initiate free-radical reactions, leading to discoloration and the formation of degradants. Therefore, the material should be stored in light-resistant containers.

-

Oxidizing Agents: The presence of both amino and primary alcohol functional groups makes the molecule susceptible to oxidation. Contact with strong oxidizing agents should be avoided. Degradation may also occur via auto-oxidation in the presence of atmospheric oxygen, potentially catalyzed by trace metal impurities.

Potential Degradation Pathways

The most probable degradation pathways involve the oxidation of the hydroxymethyl and amino groups. The pyrimidine ring itself is relatively stable but can degrade under harsh conditions. A plausible oxidative degradation pathway is outlined below.

This pathway highlights the vulnerability of the hydroxymethyl group to oxidation, first to an aldehyde and subsequently to a carboxylic acid. These impurities could possess different biological and toxicological profiles, making their control essential.

Analytical Methodologies

Robust analytical methods are required to confirm the identity, purity, and stability of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.[12]

Recommended Techniques

-

High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and quantifying the compound and its impurities. A reverse-phase C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) under gradient elution is a standard starting point. Detection is typically performed using a UV-Vis detector.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities and degradation products by providing molecular weight information.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for structural elucidation and confirmation of identity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., -OH, -NH₂, C=N).

Experimental Protocol: Purity Determination by HPLC

This protocol provides a self-validating framework for assessing the purity of this compound. The causality behind a gradient method is its ability to resolve compounds with a range of polarities, from the polar parent molecule to potentially less polar impurities, in a single run.

-

Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in a suitable solvent (e.g., 50:50 water/acetonitrile) to a final concentration of 1.0 mg/mL.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, hold for 2 min; ramp to 95% B over 10 min; hold at 95% B for 3 min; return to 5% B over 1 min; re-equilibrate for 4 min.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm and 280 nm.

-

-

Analysis: Inject the sample and integrate all peaks. Calculate the area percentage of the main peak to determine the purity.

Handling, Storage, and Formulation Considerations

Based on the compound's chemical properties and stability profile, the following best practices are recommended.

Handling and Storage

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling the material.

-

Storage Conditions: To ensure long-term stability, this compound should be stored in a well-sealed, light-resistant container in a cool, dry, and well-ventilated area.[3] Storage under an inert atmosphere (e.g., nitrogen or argon) can further mitigate the risk of oxidative degradation.

Insights for Formulation Development

-

Solubilization: For aqueous formulations, pH adjustment may be necessary to improve solubility by protonating the basic amino groups. The use of co-solvents or other solubilizing excipients may also be required.

-

Excipient Compatibility: Preformulation studies should be conducted to ensure compatibility with all proposed excipients. Incompatibilities could arise from reactions with acidic or basic excipients or those containing reactive functional groups (e.g., aldehydes in reducing sugars).

-

Stabilization Strategies: If the compound shows susceptibility to oxidation, the inclusion of antioxidants in the formulation may be warranted. For liquid formulations, protection from light via amber vials or secondary packaging is crucial.

Conclusion

This compound is a valuable building block in medicinal chemistry, characterized by its polar nature and the reactivity of its amino and hydroxymethyl functional groups. Its key physicochemical properties, including a high melting point with decomposition at 265 °C, indicate good thermal stability under standard conditions but suggest a potential for degradation at elevated temperatures.[2] The primary stability concerns are susceptibility to oxidation and potential degradation under harsh pH conditions or upon exposure to light. A comprehensive understanding of these properties is essential for its effective use. By employing robust analytical methods and adhering to appropriate handling, storage, and formulation strategies, researchers can ensure the integrity of this compound and successfully leverage its potential in the development of novel therapeutics.

References

-

Improved Synthesis of Novel 2,4-Diamino-5-furfurylpyrimidine in Presence of Molecular Sieves - ResearchGate. (2025-08-06). Available at: [Link]

- CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents.

- US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents.

-

III Analytical Methods. Available at: [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. Available at: [Link]

-

4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777 - PubChem. Available at: [Link]

-

Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed. Available at: [Link]

-

2,4-Diamino-5-methylpyrimidine | C5H8N4 | CID 65266 - PubChem. Available at: [Link]

-

Analytical Method for 2, 4, 5-T (Targeted to Agricultural, Animal and Fishery Products). Available at: [Link]

-

Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine) induces apoptosis of freshly isolated human T lymphocytes, bypassing CD95/Fas molecule but involving its intrinsic pathway - PubMed. Available at: [Link]

-

2-4-6-DIAMINO-5-NITROSO PYRIMIDINE | CAS#:56472-03-8 | Chemsrc. (2025-09-23). Available at: [Link]

-

The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC. Available at: [Link]

-

Scheme of pyrimidine degradation pathways showing the four steps and... - ResearchGate. Available at: [Link]

-

Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions - PubMed. Available at: [Link]

-

Pyrimidine, 2,4-diamino-5-(3-pyridylmethyl) - PubChemLite. Available at: [Link]

-

Biochemical and chemotherapeutic studies on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW 301U), a novel lipid-soluble inhibitor of dihydrofolate reductase - PubMed. Available at: [Link]

-

Phase I clinical trial and pharmacology of 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine (metoprine) (DDMP) and folinic acid (CF) - PubMed. Available at: [Link]

-

2,4-diamino-6-(4-chlorophenyl)-5-pyrimidinecarbonitrile - C11H8ClN5, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20). Available at: [Link]

-

2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile - MDPI. Available at: [Link]

-

An Orthogonal Approach for Method development, Validation and Trace Level Quantification of 2,5-Diamino-4,6-dichloro Pyrimidine Impurity in Abacavir Sulfate by LC-MS/MS and GC-MS - ResearchGate. (2017-06-16). Available at: [Link]

-

NMAM 5th Edition - Methods by Chemical Name | NIOSH - CDC. Available at: [Link]

-

pKa Data Compiled by R. Williams. Available at: [Link]

-

2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile - MDPI. Available at: [Link]

-

Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems | Request PDF - ResearchGate. (2025-11-24). Available at: [Link]

Sources

- 1. This compound | 42310-45-2 [chemicalbook.com]

- 2. This compound CAS#: 42310-45-2 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical and chemotherapeutic studies on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW 301U), a novel lipid-soluble inhibitor of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 42310-45-2|this compound|BLD Pharm [bldpharm.com]

- 7. 42310-45-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. echemi.com [echemi.com]

- 12. env.go.jp [env.go.jp]

- 13. researchgate.net [researchgate.net]

The Formation of 2,4-Diamino-5-pyrimidinemethanol: A Mechanistic and Methodological Guide

Abstract

2,4-Diamino-5-pyrimidinemethanol is a pivotal intermediate in the synthesis of high-value pharmaceuticals, most notably the dihydrofolate reductase inhibitor, Trimethoprim. Its efficient synthesis is a cornerstone of industrial pharmaceutical chemistry. This technical guide provides an in-depth exploration of the predominant mechanism for its formation: the base-catalyzed condensation and cyclization of guanidine with a functionalized three-carbon synthon. We will dissect the reaction pathway, elucidate the causal factors behind key experimental choices, present a robust, field-validated protocol, and detail the analytical methods required for structural verification. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this critical synthetic transformation.

Introduction: Strategic Importance in Synthesis

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the binding of folic acid, thereby inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the nucleotide synthesis pathway, which is essential for cell proliferation, making it a powerful strategy against microbial pathogens and cancerous cells. This compound serves as a key building block, providing the core heterocyclic structure with a versatile C5-hydroxymethyl handle, primed for elaboration into complex target molecules like Trimethoprim.

The most industrially viable and chemically elegant route to this core involves the construction of the pyrimidine ring from acyclic precursors. This approach, a variant of the classical Pinner pyrimidine synthesis, offers high convergence and utilizes readily available starting materials.[1][2] The fundamental transformation involves the reaction of guanidine with a β-dicarbonyl equivalent, such as a β-alkoxy-α-substituted-acrylonitrile, to form the heterocyclic ring in a single, efficient operation.

The Core Reaction Mechanism: A Stepwise Dissection

The formation of the 2,4-diaminopyrimidine ring from guanidine and a suitable three-carbon electrophile is a classic example of a condensation-cyclization reaction. A logical and efficient precursor for our target molecule is a protected version of α-(hydroxymethyl)-β-alkoxyacrylonitrile, such as 2-(methoxymethyl)-3-methoxyacrylonitrile (MMAN) . The reaction proceeds through a sequence of well-understood mechanistic steps, catalyzed by a strong base like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).[3]

Step 1: Catalyst Formation & Michael Addition

The reaction is initiated by the deprotonation of one of guanidine's primary amino groups by the alkoxide base. This increases the nucleophilicity of the guanidine. The resulting guanidide anion then undergoes a nucleophilic conjugate (Michael) addition to the electron-deficient β-carbon of the MMAN precursor. This step is driven by the strong electron-withdrawing effect of the nitrile (-C≡N) group.

Step 2: Intramolecular Cyclization (Nucleophilic Addition to Nitrile)

The intermediate formed from the Michael addition now possesses a nucleophilic nitrogen and an electrophilic nitrile carbon in proximity. An intramolecular cyclization occurs as the terminal amino group attacks the nitrile carbon. This step forms a six-membered dihydropyrimidine ring, a crucial intermediate on the path to the final aromatic product.

Step 3: Tautomerization and Aromatization

The cyclic intermediate undergoes a rapid proton transfer (tautomerization) to form a more stable imine-enamine system. The driving force for the final step is the formation of a stable, aromatic pyrimidine ring. This is achieved through the elimination of a molecule of methanol (or another alcohol, depending on the starting alkoxy group), a process facilitated by the basic reaction conditions. This elimination step results in the formation of 2,4-diamino-5-(methoxymethyl)pyrimidine.

Step 4: Deprotection to Yield Final Product

The final step is the cleavage of the methyl ether protecting group on the C5 substituent to unmask the hydroxymethyl functionality. This is typically achieved under acidic conditions (e.g., using HBr or HCl), which protonates the ether oxygen, making it a good leaving group for nucleophilic substitution by a halide or water. This yields the target molecule, this compound.

The entire mechanistic sequence is visualized in the diagram below.

Validated Experimental Protocol

The following protocol is adapted from a robust and verified procedure for a closely related pyrimidine synthesis published in Organic Syntheses, a highly trusted source for reproducible chemical methods.[3][4] This methodology ensures a high yield and purity of the diaminopyrimidine product.

Workflow Overview

Step-by-Step Methodology

Materials:

-

Guanidine hydrochloride (1.02 mol)

-

Sodium metal (2.0 g-atom total)

-

Anhydrous Ethanol (500 mL total)

-

2-(Methoxymethyl)-3-methoxyacrylonitrile (MMAN) (1.0 mol)

-

Glacial Acetic Acid

-

48% Hydrobromic Acid (HBr)

Procedure:

-

Preparation of Guanidine Free Base: In a 1-L flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by cautiously dissolving sodium (1.0 g-atom, 23 g) in anhydrous ethanol (250 mL). Once dissolved and cooled, add guanidine hydrochloride (1.02 mol, 97.5 g). A precipitate of sodium chloride will form.

-

Preparation of the Acrylonitrile Adduct: In a separate 1-L flask, prepare a second equivalent of sodium ethoxide (1.0 g-atom sodium in 250 mL ethanol). Cool the solution and add the MMAN precursor (1.0 mol).

-

Condensation Reaction: Filter the sodium chloride from the guanidine solution directly into the MMAN solution. The combined mixture is then heated under reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Intermediate: After the reaction is complete, the ethanol is removed by distillation. The resulting solid residue is the sodium salt of the protected pyrimidine.

-

Workup and Precipitation: Dissolve the solid residue in boiling water (~400 mL). Acidify the hot solution with glacial acetic acid. Upon cooling, the protected intermediate, 2,4-diamino-5-(methoxymethyl)pyrimidine, will crystallize.

-

Purification: Collect the crystals by vacuum filtration, wash with cold water, and dry. The typical yield for this type of condensation is high.[4]

-

Deprotection: Take the dried intermediate and reflux it in a sufficient volume of 48% aqueous HBr for 2-4 hours until TLC indicates complete conversion.

-

Final Isolation: Cool the reaction mixture in an ice bath and carefully neutralize with a base (e.g., NaOH or NH4OH) to precipitate the final product. Collect the solid this compound by filtration, wash with cold water, and dry to yield the pure product.

Process Parameters and Data

The success of the synthesis is contingent upon careful control of several critical parameters. The choice of base, solvent, and temperature directly impacts reaction kinetics, yield, and impurity profiles.

| Parameter | Recommended | Rationale & Field Insights |

| Base | Sodium Ethoxide/Methoxide | Provides the necessary basicity to deprotonate guanidine and catalyze the condensation. Using the alkoxide corresponding to the alcohol solvent (e.g., NaOEt in EtOH) prevents transesterification side reactions.[3] |

| Solvent | Anhydrous Ethanol/Methanol | Acts as a good solvent for the reactants and facilitates the formation of the alkoxide base. Anhydrous conditions are critical to prevent hydrolysis of the nitrile and other side reactions. |

| Temperature | Reflux (~78 °C for EtOH) | Ensures a sufficient reaction rate for the condensation and cyclization to proceed to completion within a reasonable timeframe (typically 2-4 hours). |

| Reactant Ratio | Slight excess of Guanidine | A small excess (1.02-1.1 equivalents) of guanidine helps to drive the reaction to completion, ensuring the full conversion of the more valuable acrylonitrile precursor. |

Reported Yields for Analogous Syntheses

While yields for the specific synthesis of this compound may vary, data from closely related and well-documented diaminopyrimidine syntheses provide a strong benchmark for expected efficiency.

| Product | Precursors | Catalyst/Solvent | Reported Yield | Reference |

| 2,4-Diamino-6-hydroxypyrimidine | Guanidine + Ethyl Cyanoacetate | NaOEt / EtOH | 80-82% | Org. Synth. 1960, 40, 18[4] |

| 2,4-Diaminopyrimidine | Guanidine + β-Ethoxyacrylonitrile | NaOEt / EtOH | 54-57% | J. Org. Chem. 1961, 26, 2770[3] |

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the final product. A combination of spectroscopic methods should be employed.

Predicted Spectroscopic Data

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~7.7-7.9 ppm (s, 1H): Aromatic proton at the C6 position (H-6). This is based on the H-6 signal at δ 8.05 ppm for 2,4-diaminopyrimidine-5-carbonitrile, shifted slightly upfield by the electron-donating -CH₂OH group.[2]

-

δ ~6.5-7.0 ppm (br s, 4H): Two broad singlets corresponding to the protons of the two primary amine (-NH₂) groups at C2 and C4.[2]

-

δ ~4.8-5.2 ppm (t, 1H, J ≈ 5 Hz): Triplet for the hydroxyl proton (-OH), coupled to the adjacent CH₂ group. This signal is exchangeable with D₂O.

-

δ ~4.3-4.5 ppm (d, 2H, J ≈ 5 Hz): Doublet for the methylene protons (-CH₂) of the hydroxymethyl group, coupled to the hydroxyl proton.[5]

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

FT-IR (KBr, cm⁻¹):

-

3500-3200 cm⁻¹ (broad): O-H stretch of the alcohol and N-H stretches of the primary amines.

-

~1640-1680 cm⁻¹: C=N and C=C stretching vibrations within the pyrimidine ring.

-

~1000-1050 cm⁻¹: C-O stretch of the primary alcohol.

-

-

Mass Spectrometry (EI):

-

M⁺: Expected at m/z = 140.14.

-

Conclusion

The synthesis of this compound via the base-catalyzed condensation of guanidine with a suitable C3-synthon is a highly efficient and well-understood transformation. The mechanism proceeds through a logical sequence of Michael addition, intramolecular cyclization, and aromatization. By carefully controlling key experimental parameters such as solvent, base, and temperature, this method provides reliable and high-yield access to a critical pharmaceutical intermediate. The protocols and analytical data presented herein serve as a comprehensive guide for laboratory synthesis, process optimization, and quality control, empowering researchers in the field of drug development.

References

-

Pinner, A. (1885). Ueber die Einwirkung von Amidinen auf Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 18(1), 759-760. URL: [Link]

-

Bhatt, H. et al. (2014). Solid phase synthesis of 2,4-diaminopyrimidine-5-carbonitrile under conventional and microwave irradiation condition. ResearchGate. Available at: [Link]

-

Liotta, F. et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia contributors. (2023). Pyrimidine. Wikipedia, The Free Encyclopedia. Available at: [Link]

- Roth, B., et al. (1961). The Condensation of Guanidine with β-Ethoxyacrylonitrile. Journal of Organic Chemistry, 26(7), 2770-2773. (Note: A direct URL to this specific article is not available, but it can be found in the archives of the Journal of Organic Chemistry). Source: Google Patents, EP0028316A1.

-

Holý, A., et al. (2002). Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. PubMed. Available at: [Link]

-

Hartman, W. W., & Byers, J. R. (1960). 2,4-Diamino-6-hydroxypyrimidine. Organic Syntheses, 40, 18. URL: [Link]

-

PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

Sources

Biological activity of novel 2,4-diaminopyrimidine derivatives

An In-Depth Technical Guide to the Biological Activity of Novel 2,4-Diaminopyrimidine Derivatives

Authored by a Senior Application Scientist

For distribution to researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the diverse biological activities of novel 2,4-diaminopyrimidine derivatives, a class of compounds demonstrating significant therapeutic potential across various disease areas. We will delve into their mechanisms of action, key molecular targets, and the structure-activity relationships that govern their potency and selectivity. Furthermore, this guide will present detailed, field-proven experimental protocols for the evaluation of these compounds, ensuring scientific integrity and reproducibility.

Introduction: The 2,4-Diaminopyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

The 2,4-diaminopyrimidine core is a highly versatile and privileged scaffold in modern drug discovery. Its unique chemical architecture allows for multi-point interactions with biological targets, particularly the ATP-binding pocket of protein kinases. This has led to the development of a multitude of potent and selective inhibitors targeting various enzyme families. The synthetic tractability of the pyrimidine ring allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic profiles. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Diverse Biological Activities and Therapeutic Potential

Novel 2,4-diaminopyrimidine derivatives have been shown to exhibit a remarkable range of biological activities, making them promising candidates for the treatment of numerous diseases.

Anticancer Activity

A significant area of research has focused on the development of 2,4-diaminopyrimidine derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including lung, colon, prostate, and breast cancer.[1] The anticancer effects are often mediated through the inhibition of key signaling pathways involved in cell growth, survival, and metastasis.

For instance, certain derivatives have been shown to induce apoptosis in cancer cells by causing a significant decrease in the mitochondrial membrane potential.[1][2] They can also suppress tumor cell migration and induce cell cycle arrest, often at the G2/M phase.[1][2]

Kinase Inhibition

The most prominent mechanism of action for many biologically active 2,4-diaminopyrimidine derivatives is the inhibition of protein kinases.[3] These compounds typically act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the transfer of a phosphate group to its substrate.[3]

The 2,4-diaminopyrimidine core serves as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the binding of the adenine moiety of ATP.[3] Substitutions at various positions on the pyrimidine ring and the amino groups allow for the targeting of a wide array of kinases with high potency and selectivity.

Key kinase targets for 2,4-diaminopyrimidine derivatives include:

-

Cyclin-Dependent Kinases (CDKs): Derivatives have been developed as potent inhibitors of CDK7, a critical regulator of the cell cycle and transcription.[4][5][6] Selective CDK7 inhibitors can induce cell cycle arrest and apoptosis in cancer cells.[4][5]

-

c-Jun N-terminal Kinases (JNKs): Potent inhibitors of JNK2 have been developed from the 2,4-diaminopyrimidine scaffold.[7]

-

Focal Adhesion Kinase (FAK): These derivatives have been designed as novel FAK inhibitors, showing potent anticancer activity against cell lines with high FAK expression.[8][9]

-

p21-Activated Kinase 4 (PAK4): Novel derivatives have demonstrated high inhibitory activity against PAK4, a kinase implicated in cancer progression.[10]

-

Other Kinases: The versatility of this scaffold has led to the development of inhibitors for a range of other kinases, including Sky kinase,[11] and MK2.[12]

Antimicrobial Activity

The 2,4-diaminopyrimidine scaffold is also a key component of several antimicrobial agents. These compounds can exhibit broad-spectrum activity against bacteria, fungi, and parasites.

-

Antibacterial Activity: The classic example is trimethoprim, a selective inhibitor of bacterial dihydrofolate reductase (DHFR).[13] Novel derivatives continue to be explored for their antibacterial properties against a range of pathogens.[14][15]

-

Anti-tubercular Activity: Researchers have designed and synthesized 2,4-diaminopyrimidine derivatives as inhibitors of Mycobacterium tuberculosis DHFR (mt-DHFR), showing promise as new anti-TB drugs.[16][17]

-

Antimalarial Activity: Several 2,4-diaminopyrimidine derivatives have shown significant antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.[13]

-

Antifungal Activity: Some derivatives have also been screened for their fungicidal activity against various fungal species.[14]

Other Biological Activities

Beyond cancer and infectious diseases, 2,4-diaminopyrimidine derivatives have been investigated for other therapeutic applications:

-

β-Glucuronidase Inhibition: Certain derivatives have been identified as potent inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer and urinary tract infections.[18]

-

SNSR4 Antagonism: This class of compounds has been developed as novel antagonists for the sensory neuron-specific receptor 4 (SNSR4).[19]

Mechanism of Action: A Deeper Dive into Kinase Inhibition

As previously mentioned, a primary mechanism of action for many 2,4-diaminopyrimidine derivatives is ATP-competitive kinase inhibition. The following diagram illustrates the general principle of this interaction.

Caption: General mechanism of ATP-competitive kinase inhibition by 2,4-diaminopyrimidine derivatives.

The 2,4-diaminopyrimidine core forms hydrogen bonds with the kinase hinge region, while various substituents on the scaffold can form additional interactions within the ATP binding pocket, enhancing both potency and selectivity.[3] For example, a sulfone group has been shown to significantly enhance binding affinity to CDK7, while an acetyl group can contribute to increased selectivity against other kinases like CDK9.[4][5]

Structure-Activity Relationship (SAR) Studies

The biological activity of 2,4-diaminopyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine core. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

For instance, in the development of antitumor agents, variations of the moiety on the aromatic ring and the terminal aniline on the pyrimidine core have been systematically studied to identify the most potent compounds.[1][2] Similarly, for kinase inhibitors, modifications are designed to exploit specific features of the target kinase's active site.[7][8]

Experimental Protocols for Biological Evaluation

To ensure the scientific rigor of drug discovery programs involving 2,4-diaminopyrimidine derivatives, a series of well-validated in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay (Example: Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the direct inhibitory activity of a compound against a purified kinase enzyme.

Principle: HTRF assays measure the phosphorylation of a substrate by a kinase. The assay uses two antibodies, one labeled with a donor fluorophore and the other with an acceptor fluorophore. When the substrate is phosphorylated, both antibodies can bind, bringing the donor and acceptor into close proximity and generating a FRET signal.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a serial dilution of the 2,4-diaminopyrimidine test compounds in an appropriate buffer (e.g., DMSO).

-

Assay Plate Preparation: Add the diluted compounds to a 384-well low-volume assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Kinase Reaction:

-

Add the kinase enzyme and the substrate to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding a detection mixture containing the HTRF antibodies and EDTA.

-

Incubate the plate for another 60 minutes at room temperature to allow for antibody binding.

-

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Sources

- 1. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, Biological Evaluation, and Molecular Docking of 2,4-Diaminopyrimidine Derivatives Targeting Focal Adhesion Kinase as Tumor Radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of 2,4-diaminopyrimidine derivatives as novel SNSR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2,4-Diamino-5-pyrimidinemethanol: A Versatile Scaffold in Modern Medicinal Chemistry

Abstract

The 2,4-diaminopyrimidine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1] This guide focuses on a specific, highly functional derivative: 2,4-diamino-5-pyrimidinemethanol. The inclusion of the 5-hydroxymethyl group provides a crucial synthetic handle, allowing for extensive chemical modification and the exploration of vast chemical space. We will delve into the synthesis of this core, its foundational role in the development of targeted therapies—primarily as dihydrofolate reductase (DHFR) and kinase inhibitors—and provide detailed protocols and structure-activity relationship (SAR) analyses to empower researchers in the field of drug discovery.

The 2,4-Diaminopyrimidine Core: A Privileged Framework

Privileged scaffolds are molecular frameworks that can serve as ligands for diverse biological targets.[2] The 2,4-diaminopyrimidine structure is a quintessential example, largely due to its electronic and structural properties. The two amino groups are strategically positioned to act as hydrogen bond donors, while the pyrimidine ring nitrogens act as hydrogen bond acceptors. This arrangement mimics the purine and pteridine rings found in endogenous molecules, allowing these scaffolds to effectively compete for binding sites in enzymes like kinases and reductases.[3] The inherent "drug-like" properties and synthetic tractability of this core make it an invaluable starting point for lead generation.[4]

The subject of this guide, this compound (CAS 42310-45-2), enhances this privileged core with a reactive hydroxymethyl group at the C5 position.[5] This group serves as a versatile point for diversification, enabling chemists to modulate properties such as solubility, cell permeability, and target-specific interactions through subsequent chemical modifications.

Synthesis of the Core Scaffold: this compound

The synthesis of 2,4-diaminopyrimidine derivatives can be achieved through various routes, often involving the condensation of a three-carbon unit with guanidine.[6] A common and reliable pathway to the 5-hydroxymethyl derivative involves a multi-step process starting from more basic precursors.

Illustrative Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis and subsequent derivatization of the scaffold, a common paradigm in drug discovery programs.

Caption: General workflow for scaffold synthesis and diversification.

Experimental Protocol: Synthesis from 2-Amino-4-chloro-5-cyanopyrimidine

This protocol is a representative example adapted from established pyrimidine synthesis methodologies. The causality behind each step is explained to provide a deeper understanding.

-

Step 1: Ammonolysis.

-

Procedure: To a solution of 2-amino-4-chloro-5-cyanopyrimidine in methanol within a sealed pressure vessel, add a saturated solution of ammonia in methanol. Heat the mixture at 100-120°C for 4-6 hours.

-

Causality: The chloro group at the C4 position is a good leaving group. Heating under pressure with ammonia facilitates a nucleophilic aromatic substitution (SNAr) reaction, replacing the chlorine with an amino group to form 2,4-diamino-5-cyanopyrimidine. The sealed vessel is critical to contain the volatile ammonia and drive the reaction to completion.

-

-

Step 2: Reduction of the Nitrile.

-

Procedure: Cool the reaction mixture and evaporate the solvent. Dissolve the resulting 2,4-diamino-5-cyanopyrimidine in a suitable solvent like tetrahydrofuran (THF). Add a reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), portion-wise at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Causality: LiAlH₄ is a powerful reducing agent that converts the nitrile group (-CN) into a primary amine (-CH₂NH₂). This step initially forms 2,4-diamino-5-(aminomethyl)pyrimidine.

-

-

Step 3: Diazotization and Hydrolysis.

-

Procedure: Carefully quench the reaction from Step 2 with water and filter to remove aluminum salts. To the filtrate, cooled to 0-5°C, add an aqueous solution of sodium nitrite (NaNO₂) dropwise, followed by the slow addition of dilute sulfuric acid. Stir at this temperature for 1-2 hours.

-

Causality: The primary amine formed in the previous step is converted into a diazonium salt by sodium nitrite under acidic conditions. Diazonium salts are unstable and, in an aqueous solution, readily hydrolyze to form the corresponding alcohol. This step selectively converts the 5-aminomethyl group to the desired 5-hydroxymethyl group, yielding this compound.

-

-

Step 4: Purification.

-

Procedure: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

-

Causality: This standard workup procedure removes inorganic salts and isolates the final product. Purification is essential to obtain a compound of sufficient quality for subsequent medicinal chemistry applications.

-

Medicinal Chemistry Applications and SAR

The this compound scaffold is a versatile starting point for inhibitors of several key enzyme families.

Dihydrofolate Reductase (DHFR) Inhibitors

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids.[7] Inhibition of DHFR disrupts DNA synthesis, leading to cell growth arrest and death. This makes it an attractive target for antibacterial, antiprotozoal, and anticancer therapies.

-

Mechanism of Action: The 2,4-diaminopyrimidine core acts as a mimic of the pteridine ring of the endogenous substrate, dihydrofolate.[8] It forms key hydrogen bonds with conserved acidic residues (e.g., Aspartate) in the active site of DHFR.[7]

-

Role of the 5-Substituent: The C5-substituent extends into a more variable region of the active site, and its modification is critical for achieving potency and selectivity. The 5-hydroxymethyl group of our core scaffold can be derivatized to form ethers or esters that can probe this pocket for additional interactions. For example, drugs like Trimethoprim and Pyrimethamine, which are 2,4-diaminopyrimidine derivatives, achieve their selectivity for bacterial/protozoal DHFR over human DHFR through the interactions of their C5-benzyl substituents.[9][10]

A recent study identified a 2,4-diaminopyrimidine derivative (Compound 8) with potent activity against DHFR from nontuberculous mycobacteria, highlighting the ongoing relevance of this scaffold in tackling emerging infectious diseases.[11]

Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[12] The 2,4-diaminopyrimidine scaffold has proven to be exceptionally effective for developing ATP-competitive kinase inhibitors.

-

Mechanism of Action: The ATP-binding site of most kinases contains a "hinge" region that forms hydrogen bonds with the adenine base of ATP. The 2,4-diaminopyrimidine core is a superb adenine bioisostere, typically forming one or two canonical hydrogen bonds with the backbone of the kinase hinge region.

-

Role of the 5-Substituent: The C5-substituent is directed towards the solvent-exposed region of the ATP-binding pocket. The 5-hydroxymethyl group allows for the introduction of larger substituents that can improve potency and, crucially, selectivity. By targeting unique features in this region, inhibitors can be designed to be selective for a specific kinase, which is a major challenge in the field.

Numerous 2,4-diaminopyrimidine derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), c-jun N-terminal kinase (JNK), and others.[12][13][14] For instance, compound 22, a 2,4-diaminopyrimidine derivative, was identified as a potent and selective CDK7 inhibitor with an IC₅₀ of 7.21 nM.[13][15]

Structure-Activity Relationship (SAR) Summary

The SAR for the 2,4-diaminopyrimidine scaffold is highly dependent on the target class. However, some general principles apply, as illustrated below.

Caption: Key Structure-Activity Relationship points for the scaffold.

Quantitative Data for Representative Inhibitors

The following table summarizes the inhibitory activity of selected 2,4-diaminopyrimidine-based compounds against their respective targets, demonstrating the potency achievable with this scaffold.

| Compound Class | Target | Representative Compound | IC₅₀ / Kᵢ (nM) | Reference |

| CDK Inhibitor | CDK2/CDK1/CDK4 | R547 | 3 / 1 / 1 | [12] |

| CDK Inhibitor | CDK7 | Compound 22 | 7.21 | [13] |

| DHFR Inhibitor | M. avium DHFR | Compound 8 | 30 | [11] |

| Antimalarial | P. falciparum | Thienopyrimidine Analog | (Potent, specific values vary) | [16] |

Key Experimental Protocols

The following protocols provide a framework for the derivatization and biological evaluation of compounds based on the this compound scaffold.

Protocol: Williamson Ether Synthesis for C5-CH₂OH Derivatization

This protocol describes a general method for creating a library of C5-O-aryl or C5-O-alkyl ethers.

-

Step 1: Deprotonation.

-

Procedure: Dissolve this compound (1 equivalent) in a dry, aprotic solvent such as N,N-Dimethylformamide (DMF) or THF. Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon). Stir for 30 minutes.

-

Causality: NaH is a non-nucleophilic strong base that deprotonates the primary alcohol to form a sodium alkoxide. This significantly increases the nucleophilicity of the oxygen atom, preparing it for reaction with an electrophile. The reaction is performed under inert gas to prevent NaH from reacting with atmospheric moisture.

-

-

Step 2: Nucleophilic Substitution.

-

Procedure: To the alkoxide solution, add the desired alkyl or benzyl halide (R-X, 1.2 equivalents) dropwise. Allow the reaction to warm to room temperature or heat gently (e.g., to 50-60°C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

-

Causality: The highly nucleophilic alkoxide attacks the electrophilic carbon of the alkyl/benzyl halide in an SN2 reaction, displacing the halide and forming the desired ether linkage. Heating may be required for less reactive halides.

-

-

Step 3: Workup and Purification.

-

Procedure: Cool the reaction mixture and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography.

-